![molecular formula C6H7NS B1361107 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 5661-10-9](/img/structure/B1361107.png)

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

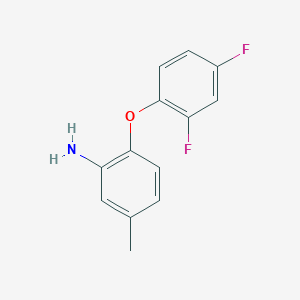

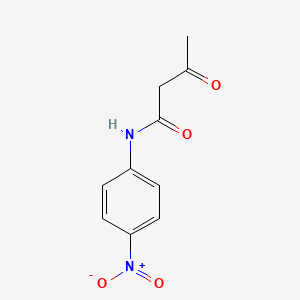

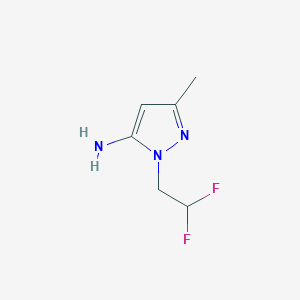

“5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole” is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The compound is also known by other synonyms such as “4H,5H,6H-cyclopenta[d][1,3]thiazole” and "SCHEMBL2374521" .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 . The Canonical SMILES representation is C1CC2=C(C1)SC=N2 . These codes provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 41.1 Ų . It has a complexity of 94.5 as computed by Cactvs 3.4.6.11 . The compound has a XLogP3-AA value of 1.7 , indicating its lipophilicity.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

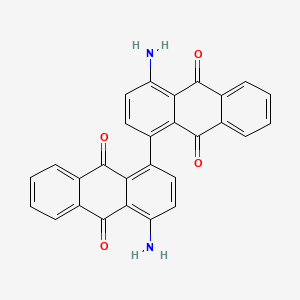

- A series of new pyrrolo[d][1,2,3]thiadiazole carboxylates and 5,6-dihydro-4H-cyclopenta[d][1,2,3]thiadiazoles were synthesized via the Hurd–Mori reaction. This study explored the regioselectivity of cyclization and established trends to predict the formation of bicyclic 1,2,3-thiadiazoles (Turner et al., 2010).

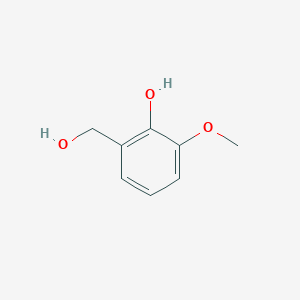

- Investigations into the radical cyclizations of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols showed the formation of dithiaspirobicycles, demonstrating the utility of 1,3-thiazole-5-thiols in complex chemical synthesis (Jenny et al., 1989).

Structural Analysis

- X-ray structures of various thiazolidine-2-thiones, including 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d]thiazole-2-thione, were presented, showing different conformations of the heteroatomic ring in compounds with five-, six-, or seven-membered condensed rings (Laknifli et al., 1995).

Synthesis and Reaction Studies

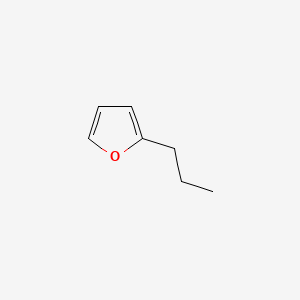

- The synthesis and reactions of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent led to the formation of 4,5-dihydro-1,3-thiazoles and 5-6-dihydro-4H-thiazines, illustrating another aspect of the chemical versatility of these compounds (Kodama et al., 2005).

Application in Complex Compound Synthesis

- 1,3-Thiazole-5(4H)-thiones undergo various reactions, such as 1,3-dipolar cycloadditions and Diels-Alder reactions, to form a range of dithiaspiro heterocycles and fused polycyclic compounds, showcasing the compound's utility in creating complex molecular structures (Heimgartner, 1991).

Advanced Synthesis Techniques

- Microwave-assisted synthesis has been developed for efficient and general production of 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines. This method features very short reaction times and high yields, highlighting a modern approach to synthesizing these compounds (Orelli et al., 2020).

Propiedades

IUPAC Name |

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCKBDNIBZPFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342300 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

CAS RN |

5661-10-9 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)